{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE
Overview
Description
{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE is a complex organic compound featuring an isoxazole ring, a nitrophenoxy group, and a thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and halogenated isoxazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE involves its interaction with specific molecular targets. The nitrophenoxy group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-THIAZINAN-4-YL)METHANONE
- {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-MORPHOLIN-4-YL)METHANONE
- {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(1,4-PIPERIDIN-4-YL)METHANONE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-11-14(10-23-13-4-2-12(3-5-13)19(21)22)15(17-24-11)16(20)18-6-8-25-9-7-18/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMPHZZVSBGQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCSCC2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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